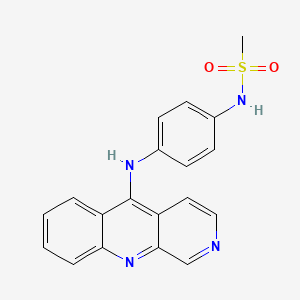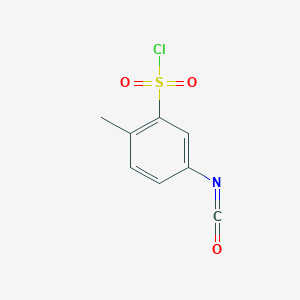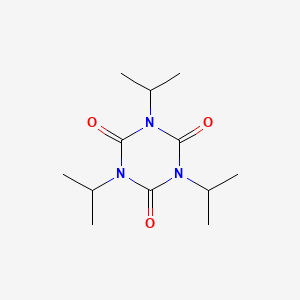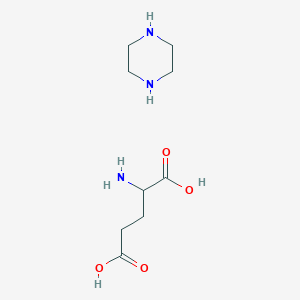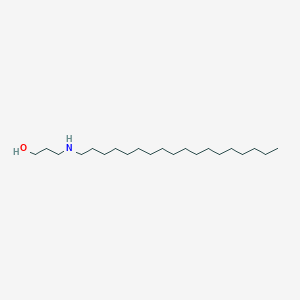
3-(Octadecylamino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Octadecylamino)propan-1-ol is an organic compound with the molecular formula C21H45NO It is a primary alcohol with a long hydrophobic alkyl chain, making it amphiphilic
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octadecylamino)propan-1-ol typically involves the reaction of octadecylamine with an appropriate epoxide, such as propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C18H37NH2} + \text{CH3CH(O)CH2} \rightarrow \text{C21H45NO} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The product is then purified using techniques like distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Octadecylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) or pyridinium chlorochromate (PCC) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of octadecyl aldehyde or octadecanoic acid.
Reduction: Formation of octadecylamine or octadecane.
Substitution: Formation of octadecyl halides or esters.
Wissenschaftliche Forschungsanwendungen
3-(Octadecylamino)propan-1-ol has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Biology: Employed in the study of membrane proteins and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and coatings.
Wirkmechanismus
The mechanism of action of 3-(Octadecylamino)propan-1-ol is largely dependent on its amphiphilic properties. It can interact with both hydrophobic and hydrophilic environments, making it effective in stabilizing emulsions and forming micelles. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octadecanol: A long-chain fatty alcohol with similar hydrophobic properties but lacks the amino group.
Octadecylamine: Contains the same long alkyl chain but lacks the hydroxyl group.
3-Aminopropan-1-ol: A shorter-chain analog with similar functional groups but different hydrophobicity.
Uniqueness
3-(Octadecylamino)propan-1-ol is unique due to its combination of a long hydrophobic alkyl chain and both amino and hydroxyl functional groups. This combination imparts distinct amphiphilic properties, making it versatile for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
72637-60-6 |
|---|---|
Molekularformel |
C21H45NO |
Molekulargewicht |
327.6 g/mol |
IUPAC-Name |
3-(octadecylamino)propan-1-ol |
InChI |
InChI=1S/C21H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21-23/h22-23H,2-21H2,1H3 |
InChI-Schlüssel |
RWRUGQKPFWDUSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


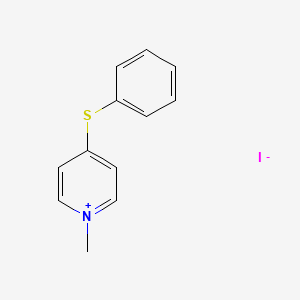
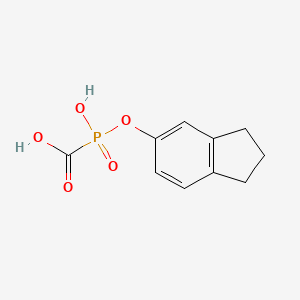
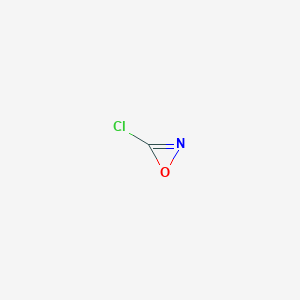

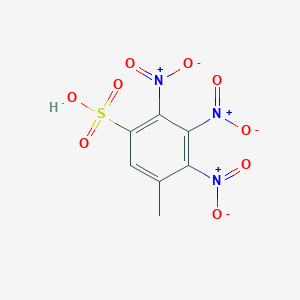
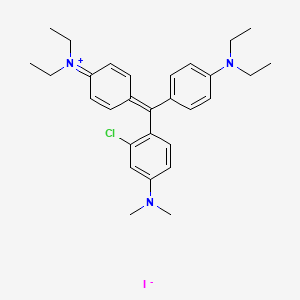

![[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride](/img/structure/B14460576.png)
